Cas no 131379-16-3 (4-(ethoxycarbonyl)phenylzinc iodide)
4-(ethoxycarbonyl)phenylzinc iodide Chemical and Physical Properties
Names and Identifiers
-
- 4-(ethoxycarbonyl)phenylzinc iodide
- 4-Ethoxycarbonylphenylzinc iodide
- (4-(ethoxycarbonyl)phenyl)zinc(II) iodide
- [4-(ethoxycarbonyl)phenyl](iodo)zinc
- 4-(ethoxycarbonyl)-phenylzinc iodide
- 4-(ethoxycarbonyl)phenylzinc iodide solution
- 4-(Ethoxycarbonyl)phenylzinc iodide solution 0.5 in THF
- 4-(Iodozincio)benzoic acid ethyl ester
- Ethyl 4-(iodozincio)benzoate
- p-EtO2CC6H4ZnI
- 4-(Ethoxycarbonyl)phenylzinc iodide solution 0.5M in THF
- 4-(ETHOXYCARBONYL)PHENYLZINC IODIDE, 0.5 M SOLUTION IN TETRAHYDROFURAN
- 4-(Ethoxycarbonyl)phenylzinc iodide, Packaged under Argon in resealable ChemSeal? bottles
- [4-(Ethoxycarbonyl)phenyl]iodozinc
- AKOS015916320
- J-501320
- 4-Ethoxycarbonylphenylzinc iodide 0.5 M in Tetrahydrofuran
- 4-(Ethoxycarbonyl)phenylzinc iodide, 0.50 M in THF
- ethyl benzoate;iodozinc(1+)
- Zinc, [4-(ethoxycarbonyl)phenyl]iodo-
- DTXSID201296284
- 4-Ethoxycarbonylphenylzinc iodide, 0.5M in tetrahydrofuran
- 131379-16-3
- MFCD00671982
-
- MDL: MFCD00671982
- Inchi: 1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
- InChI Key: DVAYVJGYZRYJEV-UHFFFAOYSA-M
- SMILES: I[Zn+].O(CC)C(C1C=C[C-]=CC=1)=O
Computed Properties
- Exact Mass: 339.89400
- Monoisotopic Mass: 339.89387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 228
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.018 g/mL at 25 °C
- Boiling Point: 211.7°C at 760 mmHg
- Flash Point: Fahrenheit: 1.4 ° f < br / > Celsius: -17 ° C < br / >
- Water Partition Coefficient: Reacts with water.
- PSA: 26.30000
- LogP: 2.54670
- Sensitiveness: Air Sensitive
- Color/Form: 0.5 M in THF
4-(ethoxycarbonyl)phenylzinc iodide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302-H319-H335-H351
- Warning Statement: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Hazardous Material transportation number:UN 2056 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-19-36/37-40
- Safety Instruction: S16
-
Hazardous Material Identification:
- HazardClass:4.3
- Storage Condition:2-8°C
- Risk Phrases:R14
- Safety Term:S16-26-33-36
4-(ethoxycarbonyl)phenylzinc iodide Pricemore >>
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| abcr | AB361317-50 ml |
4-Ethoxycarbonylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
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| abcr | AB361317-100 ml |
4-Ethoxycarbonylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
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| abcr | AB361317-50ml |
4-Ethoxycarbonylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
131379-16-3 | 50ml |
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| abcr | AB361317-100ml |
4-Ethoxycarbonylphenylzinc iodide, 0.5M in tetrahydrofuran; . |
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4-(ethoxycarbonyl)phenylzinc iodide Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4-(ethoxycarbonyl)phenylzinc iodide
Recent Advances in the Application of 4-(Ethoxycarbonyl)phenylzinc Iodide (CAS: 131379-16-3) in Chemical Biology and Pharmaceutical Research
The compound 4-(ethoxycarbonyl)phenylzinc iodide (CAS: 131379-16-3) has emerged as a versatile reagent in modern synthetic chemistry, particularly in the fields of chemical biology and pharmaceutical research. This organozinc compound serves as a critical building block for the synthesis of complex molecules, enabling the development of novel therapeutics and bioactive compounds. Recent studies have highlighted its utility in cross-coupling reactions, where it acts as a nucleophilic partner in Negishi and related coupling methodologies. The presence of the ethoxycarbonyl group enhances its reactivity and selectivity, making it a valuable tool for constructing aryl-aryl and aryl-heteroatom bonds in drug discovery campaigns.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful application of 4-(ethoxycarbonyl)phenylzinc iodide in the synthesis of potent kinase inhibitors. Researchers utilized this reagent in a key Negishi coupling step to introduce the 4-ethoxycarbonylphenyl moiety into a lead compound, resulting in improved pharmacokinetic properties and target binding affinity. The study reported a 3.5-fold increase in bioavailability compared to previous analogs, highlighting the compound's significance in medicinal chemistry optimization. Furthermore, the reaction conditions were optimized to achieve yields exceeding 85% with minimal byproduct formation, showcasing the reagent's reliability in complex synthetic routes.
In the realm of chemical biology, 4-(ethoxycarbonyl)phenylzinc iodide has found application in the development of fluorescent probes and molecular tags. A recent Nature Chemical Biology publication detailed its use in constructing a series of environment-sensitive fluorophores for studying protein-protein interactions. The ethoxycarbonyl group served as both a synthetic handle for subsequent modifications and as a modulator of the fluorophore's electronic properties. This dual functionality enabled the creation of probes with tunable emission wavelengths and improved quantum yields, facilitating advanced imaging studies in live cells.
The pharmaceutical industry has also recognized the potential of this compound in process chemistry. Several patent applications filed in 2024 describe its use in large-scale manufacturing of active pharmaceutical ingredients (APIs). One notable example involves the synthesis of a novel antidiabetic agent currently in Phase II clinical trials, where 4-(ethoxycarbonyl)phenylzinc iodide was employed in a kilogram-scale coupling reaction with excellent reproducibility and safety profile. The process demonstrated remarkable atom economy and reduced waste generation compared to traditional methods, aligning with green chemistry principles.
Recent advancements in reaction methodology have further expanded the utility of this organozinc reagent. A breakthrough reported in Angewandte Chemie introduced a photoredox-mediated coupling protocol that significantly broadens the scope of compatible electrophiles. This development allows for the formation of carbon-carbon bonds under milder conditions while maintaining the integrity of sensitive functional groups, opening new possibilities for late-stage functionalization of complex molecules in drug discovery programs.
Quality control and analytical methods for 4-(ethoxycarbonyl)phenylzinc iodide have also seen improvements. New HPLC and NMR techniques have been developed to accurately quantify the reagent's purity and monitor its stability under various storage conditions. These analytical advancements ensure reliable performance in critical synthetic steps and have contributed to its growing adoption in both academic and industrial settings.
Looking forward, researchers anticipate expanded applications of this compound in targeted drug delivery systems and bioorthogonal chemistry. Preliminary studies suggest its potential in constructing cleavable linkers for antibody-drug conjugates (ADCs) and as a precursor for novel metal-organic frameworks with pharmaceutical applications. As the field continues to evolve, 4-(ethoxycarbonyl)phenylzinc iodide is poised to remain a valuable asset in the chemical biology and pharmaceutical research toolkit, driving innovation in drug discovery and development.
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